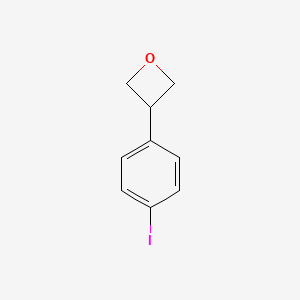
4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine is a compound that belongs to the class of triazole derivatives. Triazoles are nitrogen-containing heterocycles that have gained significant attention due to their diverse applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences . This compound, in particular, is of interest due to its potential biological activities and its role in various chemical reactions.
準備方法
The synthesis of 4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine typically involves multi-step chemical reactions. One common method starts with the preparation of 4-methyl-4H-1,2,4-triazole-3-thiol, which is then reacted with cyclohexanone to form the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
科学的研究の応用
4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which is particularly relevant in its anticancer activity . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
類似化合物との比較
4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine can be compared with other triazole derivatives, such as:
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound is similar in structure but lacks the cyclohexan-1-amine moiety, which may affect its biological activity.
3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride: This derivative has a chloromethyl group instead of the thio group, leading to different reactivity and applications.
5-((Dimethylamino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol: This compound contains a dimethylamino group, which can enhance its solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of the triazole ring with the cyclohexan-1-amine moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H16N4S |
|---|---|
分子量 |
212.32 g/mol |
IUPAC名 |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine |
InChI |
InChI=1S/C9H16N4S/c1-13-6-11-12-9(13)14-8-4-2-7(10)3-5-8/h6-8H,2-5,10H2,1H3 |
InChIキー |
MJTPZAOWSDZJFS-UHFFFAOYSA-N |
正規SMILES |
CN1C=NN=C1SC2CCC(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)




![Benzo[f]cinnoline](/img/structure/B12954418.png)


![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)





